molecular formula C12H9F3N2 B1627344 N-phenyl-2-(trifluoromethyl)pyridin-4-amine CAS No. 234112-18-6

N-phenyl-2-(trifluoromethyl)pyridin-4-amine

Cat. No. B1627344
M. Wt: 238.21 g/mol
InChI Key: WXXPKLLGBFYALB-UHFFFAOYSA-N
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Description

“N-phenyl-2-(trifluoromethyl)pyridin-4-amine” is a chemical compound with the CAS Number 234112-18-6 and a linear formula of C12H9F3N2 . It has a molecular weight of 238.21 .


Synthesis Analysis

While specific synthesis methods for “N-phenyl-2-(trifluoromethyl)pyridin-4-amine” were not found, there are references to the synthesis of similar compounds. For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized . Another study discusses the design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues .


Molecular Structure Analysis

The IUPAC name for this compound is N-phenyl-2-(trifluoromethyl)-4-pyridinamine . The InChI code is 1S/C12H9F3N2/c13-12(14,15)11-8-10(6-7-16-11)17-9-4-2-1-3-5-9/h1-8H,(H,16,17) .


Physical And Chemical Properties Analysis

“N-phenyl-2-(trifluoromethyl)pyridin-4-amine” is a solid with a melting point of 135 - 137 degrees Celsius .

Scientific Research Applications

1. Synthesis and Magnetic Behavior of Polynuclear Spin Crossover Complexes

N-phenyl-2-(trifluoromethyl)pyridin-4-amine is utilized in the synthesis of tetranuclear compounds with notable magnetic properties. These compounds, such as Fe(4)(mu-CN)(4)(phen)(4)(L)(2))(4), demonstrate interesting spin state behaviors, transitioning between low-spin and high-spin states depending on temperature changes. Such materials have potential applications in magnetic storage and sensors (Boldog et al., 2009).

2. Metal-Free Oxidative Synthesis of Biologically Potent Compounds

Research shows that N-phenyl-2-(trifluoromethyl)pyridin-4-amine is important in the metal-free oxidative synthesis of biologically active compounds like N-(pyridin-2-yl)benzo[d]thiazol-2-amines. These compounds are synthesized using phenyliodine(III) bis(trifluoroacetate) as the oxidant, indicating potential in drug discovery and organic synthesis (Mariappan et al., 2016).

3. Spectroelectrochemical Studies in Metal-Organic Frameworks

This chemical is used in studying the redox-active ligands like tris[4-(pyridin-4-yl)phenyl]amine (NPy3) in metal-organic frameworks (MOFs). These studies are significant for understanding electronic delocalization in framework systems, which can be applied in areas like electronics and material science (Hua et al., 2016).

4. Development of Redox-Activated Amines for Chemical Synthesis

It also plays a role in the development of redox-activated amines for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, which are fundamental in organic synthesis. This advancement opens new avenues for constructing complex molecular scaffolds and synthesizing diverse organic compounds (Ociepa et al., 2018).

5. Applications in Water Purification Technology

N-phenyl-2-(trifluoromethyl)pyridin-4-amine is involved in synthesizing amine-functionalized polymers, which show potential in water purification technology. These polymers are effective in extracting metal nanoparticles, organic dyes, and heavy metal ions from water, thus aiding in environmental cleanup and water treatment processes (Goud et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Trifluoromethylpyridines, including “N-phenyl-2-(trifluoromethyl)pyridin-4-amine”, have found applications in the agrochemical and pharmaceutical industries . The unique properties of these compounds make them an important area of research, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

N-phenyl-2-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)11-8-10(6-7-16-11)17-9-4-2-1-3-5-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXPKLLGBFYALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572638
Record name N-Phenyl-2-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-(trifluoromethyl)pyridin-4-amine

CAS RN

234112-18-6
Record name N-Phenyl-2-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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